![molecular formula C15H18N2S B1416652 1-[(5-Phenylthien-2-yl)methyl]piperazine CAS No. 1000933-43-6](/img/structure/B1416652.png)
1-[(5-Phenylthien-2-yl)methyl]piperazine
Vue d'ensemble
Description
1-[(5-Phenylthien-2-yl)methyl]piperazine is a biochemical used for proteomics research . Its molecular formula is C15H18N2S and has a molecular weight of 258.38 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a phenylthienyl group attached to it .Applications De Recherche Scientifique
Pharmacological Evaluation
A study by Kumar et al. (2017) focused on synthesizing novel derivatives of 1-[(5-Phenylthien-2-yl)methyl]piperazine and evaluating their antidepressant and antianxiety activities. The compounds exhibited significant effects in behavioral tests on mice, suggesting potential applications in mental health treatments (J. Kumar et al., 2017).
Antibacterial and MurB Inhibitors
Mekky and Sanad (2020) designed novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing potent antibacterial efficacy against various bacterial strains, including MRSA and VRE. These compounds also demonstrated significant biofilm inhibition and MurB enzymatic inhibitory activities, highlighting their potential in treating bacterial infections and resistance (A. E. M. Mekky & S. Sanad, 2020).
Acetylcholinesterase Inhibitors
A study by Yurttaş et al. (2013) synthesized new thiazole-piperazine compounds as potential acetylcholinesterase inhibitors. These compounds demonstrated significant inhibitory activity, suggesting their use in treating conditions like Alzheimer’s disease (L. Yurttaş, Z. Kaplancıklı, & Y. Özkay, 2013).
Antidiabetic Agents
Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. Their studies led to the development of potent antidiabetic agents that increase insulin secretion, offering a new avenue for diabetes treatment (G. Le Bihan et al., 1999).
Synthesis and Docking Studies
Balaraju et al. (2019) conducted synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, essential in medicinal chemistry. These studies offer insights into the development of new therapeutic compounds (V. Balaraju, S. Kalyani, & E. Laxminarayana, 2019).
Atypical Antipsychotic Agents
Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides with high affinities for 5-HT receptors, indicating their potential as atypical antipsychotic agents (C. Park et al., 2010).
Antimicrobial Studies
Rajkumar et al. (2014) synthesized piperazine derivatives with notable antimicrobial activities, suggesting their use in combating bacterial and fungal infections (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Propriétés
IUPAC Name |
1-[(5-phenylthiophen-2-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-4-13(5-3-1)15-7-6-14(18-15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTGLJZWSFWSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


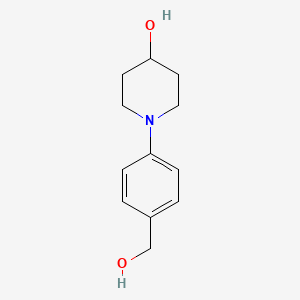
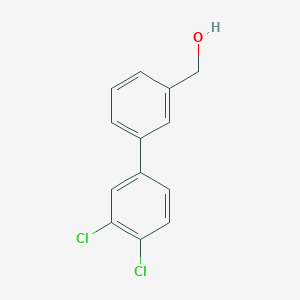
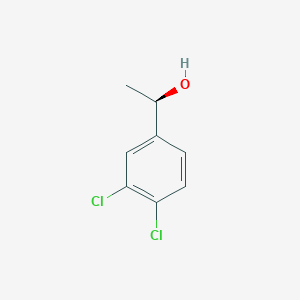
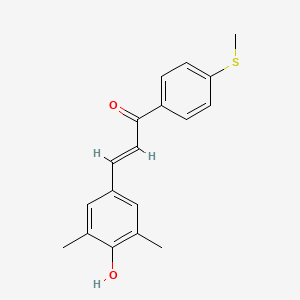
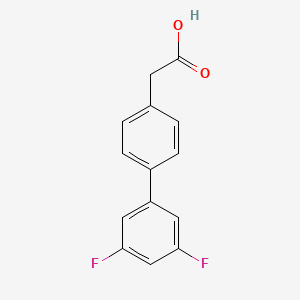



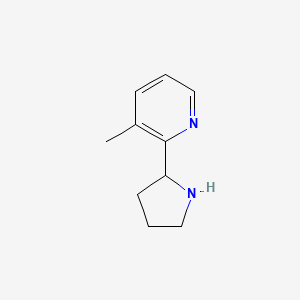
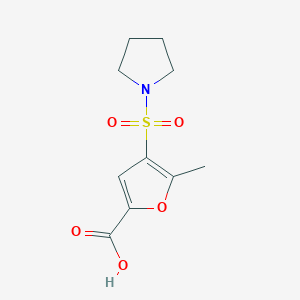
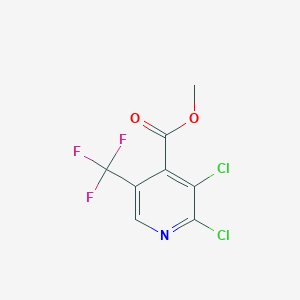
![methyl[(2R)-oxolan-2-ylmethyl]amine](/img/structure/B1416585.png)
![N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine](/img/structure/B1416590.png)

